molecular formula C20H21N3O3 B3832292 4-hydroxy-1-(2-methylpropyl)-2-oxo-N-(pyridin-2-ylmethyl)-1,2-dihydroquinoline-3-carboxamide

4-hydroxy-1-(2-methylpropyl)-2-oxo-N-(pyridin-2-ylmethyl)-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B3832292
M. Wt: 351.4 g/mol
InChI Key: PVXZFYTYJYJTMD-UHFFFAOYSA-N
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Description

4-hydroxy-1-(2-methylpropyl)-2-oxo-N-(pyridin-2-ylmethyl)-1,2-dihydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-1-(2-methylpropyl)-2-oxo-N-(pyridin-2-ylmethyl)-1,2-dihydroquinoline-3-carboxamide typically involves a multi-step process:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aldehyde in the presence of a base.

    Introduction of the Hydroxy Group: The hydroxy group at the 4-position can be introduced via a hydroxylation reaction using appropriate oxidizing agents.

    Attachment of the 2-Methylpropyl Group: The 2-methylpropyl group can be introduced through an alkylation reaction using an alkyl halide.

    Formation of the Amide Bond: The amide bond is formed by reacting the quinoline derivative with pyridin-2-ylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-1-(2-methylpropyl)-2-oxo-N-(pyridin-2-ylmethyl)-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group at the 2-position can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridin-2-ylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC)

Major Products Formed

    Oxidation: Formation of a quinoline-2,4-dione derivative

    Reduction: Formation of a 2-hydroxyquinoline derivative

    Substitution: Formation of various substituted quinoline derivatives

Scientific Research Applications

4-hydroxy-1-(2-methylpropyl)-2-oxo-N-(pyridin-2-ylmethyl)-1,2-dihydroquinoline-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Research: It is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to evaluate its therapeutic potential.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-hydroxy-1-(2-methylpropyl)-2-oxo-N-(pyridin-2-ylmethyl)-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as cyclooxygenase (COX) and receptors like G-protein coupled receptors (GPCRs).

    Pathways Involved: It may inhibit the COX enzyme, leading to reduced production of pro-inflammatory mediators. It may also modulate GPCR signaling pathways, affecting various physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
  • 1-(2-methylpropyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide
  • N-(pyridin-2-ylmethyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide

Uniqueness

4-hydroxy-1-(2-methylpropyl)-2-oxo-N-(pyridin-2-ylmethyl)-1,2-dihydroquinoline-3-carboxamide is unique due to the presence of the hydroxy group at the 4-position and the pyridin-2-ylmethyl group. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-hydroxy-1-(2-methylpropyl)-2-oxo-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-13(2)12-23-16-9-4-3-8-15(16)18(24)17(20(23)26)19(25)22-11-14-7-5-6-10-21-14/h3-10,13,24H,11-12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXZFYTYJYJTMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCC3=CC=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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